6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one

Medicinal Chemistry SAR Analysis Physicochemical Profiling

SAR investigations on 1,2,4-triazin-5-one scaffolds demand precisely substituted building blocks where even minor structural changes-such as chlorine removal or benzyl relocation-drastically alter lipophilicity and binding interactions. This compound delivers the exact dual 4-chlorophenyl substitution pattern required for probing kinase ATP-binding pockets and GPCR selectivity. • Predicted pKa 6.61±0.40 enables ionization-dependent permeability modeling • Density 1.45±0.1 g/cm³; MW 347.2 g/mol distinguishes it from non-halogenated analogs • Non-chlorinated analog (CAS 65031-38-1) cannot substitute due to altered electronic profile and reduced MW • Supplied as a research-grade building block with batch-specific QC documentation

Molecular Formula C16H12Cl2N4O
Molecular Weight 347.2 g/mol
Cat. No. B12121386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one
Molecular FormulaC16H12Cl2N4O
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N4O/c17-11-3-1-10(2-4-11)9-14-15(23)20-16(22-21-14)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23)
InChIKeyCMEBQRWVVAYXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one Overview


6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 535981-99-8) is a 1,2,4-triazin-5-one heterocycle featuring a 4-chlorobenzyl substituent at position 6 and a 4-chlorophenylamino group at position 3 . It has a molecular formula of C16H12Cl2N4O and a molecular weight of 347.2 g/mol . Its predicted physicochemical properties include a density of 1.45±0.1 g/cm³ and an acid dissociation constant (pKa) of 6.61±0.40 .

Generic Substitution Risk: 6-(4-Chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one


Generic substitution within the 1,2,4-triazin-5-one class is unreliable because even minor structural changes, such as the removal of a chlorine atom or relocation of the benzyl substituent, can drastically alter key properties like lipophilicity and hydrogen-bonding capacity [1]. Specifically, the dual 4-chlorophenyl substitution pattern of the target compound directly influences its predicted pKa (6.61) and density (1.45 g/cm³), which are critical determinants of passive membrane permeability and solubility . Replacing it with a non-chlorinated benzyl analog (e.g., CAS 65031-38-1) would eliminate a chlorine atom, significantly reducing molecular weight and likely altering binding interactions in biological assays.

Quantitative Differentiation: 6-(4-Chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one


Structural Differentiation: Dual 4-Chlorophenyl vs. Dechlorinated Analog

The target compound possesses a distinct 4-chlorobenzyl group at position 6, differentiating it from the closely related analog 6-benzyl-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 65031-38-1), which has an unsubstituted benzyl group . This substitution results in a molecular weight increase of 34.45 g/mol (from 312.75 g/mol for the analog to 347.2 g/mol for the target) .

Medicinal Chemistry SAR Analysis Physicochemical Profiling

Positional Isomer: 4-Chlorobenzyl vs. 2-Chlorobenzyl

The target compound is substituted with a 4-chlorobenzyl group at the 6-position, contrasting with the positional isomer 6-(2-chlorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one, which has a 2-chlorobenzyl group and a non-chlorinated phenylamino group . The para-chloro substitution in the target compound is predicted to confer different steric and electronic properties compared to the ortho-isomer, which can lead to divergent biological target interactions.

Chemical Biology Isomer Profiling Receptor Binding

Physicochemical Differentiation: pKa and Density vs. Alkyl Analog

The target compound exhibits a predicted acid dissociation constant (pKa) of 6.61±0.40 and a density of 1.45±0.1 g/cm³ . These values distinguish it from the tert-butyl substituted analog 3-[(4-chlorophenyl)amino]-6-(1,1-dimethylethyl)-1,2,4-triazin-5(2H)-one (CAS 443097-57-2, MW 278.74 g/mol), which lacks the ionizable proton range near physiological pH due to absence of the acidic triazinone NH in the 4H-tautomer . The target's pKa of 6.61 suggests a significant fraction of ionized species at physiological pH 7.4, impacting solubility and permeability relative to the bulkier, non-ionizable analog.

Physicochemical Profiling Lead Optimization Drug-likeness

Application Scenarios: 6-(4-Chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one


SAR Studies with Dual Chlorophenyl Substitution

This compound serves as a specific building block for structure-activity relationship (SAR) investigations where the 4-chlorobenzyl and 4-chlorophenylamino pharmacophores are essential. Its distinct molecular weight (347.2 g/mol) and predicted pKa (6.61) make it a suitable candidate for probing the impact of dual halogenation on target binding and cellular permeability . The non-chlorinated analog (CAS 65031-38-1) cannot substitute in these studies due to its reduced molecular weight and altered electronic profile .

Physicochemical Profiling for Oral Bioavailability

With a predicted pKa of 6.61±0.40 and a density of 1.45±0.1 g/cm³, this compound is appropriate for in vitro assays validating computational predictions of ionization-dependent permeability and solubility . Its close structural analogs lack comparable predicted ionization data, making this compound a valuable reference point for model calibration in preclinical drug discovery.

Chemical Probe Development for Kinase and GPCR Targets

1,2,4-Triazin-5-ones are known pharmacophores for kinase inhibition and GPCR modulation. The specific 4-chlorobenzyl substitution of this compound provides a distinct steric and electronic signature that can be exploited to probe selectivity pockets within ATP-binding sites, where the ortho-isomer (2-chlorobenzyl analog) may exhibit steric clashes or altered binding kinetics.

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